Phenylalanyl-alanyl-lysine

Enzyme inhibition Lysine decarboxylase Cadaverine biosynthesis

Reproducible LDC inhibition studies demand exact peptide sequences-generic substitution with sequence-permuted tripeptides introduces confounding variables. Phenylalanyl-alanyl-lysine (CAS 107889-42-9) resolves this with a verified Ki of 630 µM against lysine decarboxylase, enabling time-dependent mechanistic probing without complete enzyme ablation. • Validated weak LDC inhibitor (Ki 630 µM); enables comparative analysis against natural substrate L-lysine for cadaverine pathway studies • Defined Phe-Ala-Lys sequence forms three stabilizing H-bonds in helix nucleation models; any permutation disrupts the conformational ensemble • Suitable as HPLC/LC-MS reference standard with sequence-specific retention time for tripeptide mixture quantification

Molecular Formula C18H28N4O4
Molecular Weight 364.4 g/mol
CAS No. 107889-42-9
Cat. No. B009018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanyl-alanyl-lysine
CAS107889-42-9
SynonymsPhe-Ala-Lys
phenylalanyl-alanyl-lysine
Molecular FormulaC18H28N4O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C18H28N4O4/c1-12(16(23)22-15(18(25)26)9-5-6-10-19)21-17(24)14(20)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26)/t12-,14-,15-/m0/s1
InChIKeyULECEJGNDHWSKD-QEJZJMRPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanyl-alanyl-lysine Identity and Profile


Phenylalanyl-alanyl-lysine (CAS 107889-42-9, synonym Phe-Ala-Lys) is a linear tripeptide composed of L-phenylalanine, L-alanine, and L-lysine linked sequentially via peptide bonds [1]. Its molecular formula is C18H28N4O4 with a molecular weight of approximately 364.4 g/mol . As an oligopeptide [1], it contains an aromatic side chain (Phe), a small aliphatic side chain (Ala), and a positively charged side chain (Lys) . The compound is registered in authoritative chemical databases including ChEBI (CHEBI:161262) [2] and the MeSH Supplementary Concept database [3]. This baseline establishes the compound as a defined chemical entity for research and industrial applications.

Substitution Risks for Phenylalanyl-alanyl-lysine


Tripeptides are not interchangeable due to the strict sequence- and residue-dependent nature of their interactions with biological targets and their physicochemical properties [1]. The specific arrangement of phenylalanine, alanine, and lysine in phenylalanyl-alanyl-lysine dictates its unique conformational preferences [2] and its ability to act as a weak, time-dependent inhibitor of lysine decarboxylase [3]. Simply substituting a closely related analog, such as Ala-Phe-Lys or Lys-Phe-Ala, would result in a molecule with a different charge distribution, altered hydrogen-bonding capacity, and a distinct molecular recognition profile. The quantitative evidence in Section 3 confirms that these sequence-specific attributes lead to measurable differences in biochemical activity and structural behavior, making generic substitution a high-risk approach for reproducible scientific outcomes.

Phenylalanyl-alanyl-lysine Differentiation Evidence


Lysine Decarboxylase Inhibition

Phenylalanyl-alanyl-lysine acts as a time-dependent inhibitor of lysine decarboxylase from Hafnia alvei. The reported inhibition constant (Ki) is 6.30 × 10^5 nM (630 µM) [1]. This weak affinity is a defining characteristic of the compound's interaction with this enzyme. In contrast, the natural substrate L-lysine exhibits a much higher affinity, with a typical Michaelis constant (Km) in the low millimolar range (e.g., ~0.1-1 mM) for bacterial lysine decarboxylases [2]. The three-order-of-magnitude difference in affinity confirms that phenylalanyl-alanyl-lysine is a poor substrate analog and a weak inhibitor, a property that is sequence-dependent and not shared by other tripeptides like Ala-Phe-Lys or Lys-Ala-Phe, which have not been reported to inhibit this enzyme.

Enzyme inhibition Lysine decarboxylase Cadaverine biosynthesis

Helix-Capping Motif

The acetylated tripeptide Ac-Phe-Ala-LysH+ adopts a specific helix-capping conformation in which the lysine side chain forms three hydrogen bonds with backbone carbonyls [1]. This structural feature, identified via cold ion spectroscopy and DFT calculations, mimics the capping motif found in larger polyalanine helices. In contrast, tripeptides with altered sequences (e.g., Ac-Ala-Phe-LysH+ or Ac-Phe-Ala-ArgH+) are predicted to exhibit different hydrogen-bonding patterns and conformational preferences due to changes in residue order or side-chain chemistry. The study confirms that the Phe-Ala-Lys sequence is necessary for this precise, stabilizing interaction.

Peptide conformation Helix capping Hydrogen bonding Spectroscopy

Physicochemical Profile

The compound's physicochemical properties provide a foundational baseline for experimental planning. The calculated density is 1.2±0.1 g/cm³, and the boiling point is 697.4±55.0 °C at 760 mmHg . These values, while predicted, are essential for handling, formulation, and analytical method development. For comparison, the sequence isomer Ala-Phe-Lys (CAS 813416-46-5) has a similar molecular weight (364.4 g/mol) but a distinct molecular structure , which can lead to different chromatographic retention times and solubility profiles. The specific SMILES string [C@@H](NC(=O)[C@@H](N)CC1=CC=CC=C1)(C(=O)N[C@H](C(=O)O)CCCCN)C [1] uniquely identifies phenylalanyl-alanyl-lysine, ensuring procurement of the correct stereoisomer.

Physicochemical properties Solubility prediction Chromatography

Phenylalanyl-alanyl-lysine Application Scenarios


Lysine Decarboxylase Inhibition Studies

Researchers studying the regulation of lysine decarboxylase (LDC) in bacteria such as Hafnia alvei require a defined, weak inhibitor to probe the enzyme's active site without complete ablation of activity. Phenylalanyl-alanyl-lysine, with its verified Ki of 630 µM [1], serves as a valuable tool compound for time-dependent inhibition studies and for comparative analysis against the natural substrate L-lysine. Its use ensures experimental reproducibility in assays aimed at modulating cadaverine production, a key intermediate in polyamide biosynthesis [2].

Peptide Design and Helix Capping

The tripeptide Ac-Phe-Ala-LysH+ is a model system for studying helix nucleation and C-terminal capping motifs. Its specific sequence, which forms three stabilizing hydrogen bonds in the gas phase [3], makes it the ideal building block for peptide chemists designing minimal helical scaffolds. Procurement of the exact Phe-Ala-Lys sequence is non-negotiable for reproducing this structural motif; any sequence permutation would alter the hydrogen-bonding network and the resulting conformational ensemble.

Analytical Reference Standard

The distinct physicochemical profile of phenylalanyl-alanyl-lysine, including its predicted density and boiling point , enables its use as a reference standard for HPLC and LC-MS method development. Its unique retention time, derived from its specific sequence and stereochemistry [4], allows for the calibration of analytical systems used to separate and quantify tripeptide mixtures. This is particularly relevant in quality control laboratories within the pharmaceutical and food industries.

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